![molecular formula C21H22N2O6S B3830696 2-hydroxy-5-sulfobenzoic acid;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B3830696.png)
2-hydroxy-5-sulfobenzoic acid;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine
Overview
Description
2-Hydroxy-5-sulfobenzoic acid;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is a complex organic compound that combines the properties of both 2-hydroxy-5-sulfobenzoic acid and 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-sulfobenzoic acid typically involves the sulfonation of salicylic acid. This process can be carried out using sulfuric acid under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
For the synthesis of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine, a multi-step process is often employed. This may involve the cyclization of appropriate precursors under acidic or basic conditions, followed by reduction and amination steps to introduce the desired functional groups .
Industrial Production Methods
Industrial production of these compounds often involves large-scale sulfonation and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinolin-11-amine also participates in:
Cyclization: Formation of cyclic structures through intramolecular reactions.
Amination: Introduction of amine groups through nucleophilic substitution.
Common Reagents and Conditions
Common reagents for these reactions include sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfonated derivatives, hydroxy derivatives, and various substituted benzene compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-Hydroxy-5-sulfobenzoic acid is widely used as an organocatalyst in organic synthesis, particularly in the preparation of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. It is also employed in the fixation of blood proteins, measurement of urine protein, and evaluation of photo-reactivity of photo-catalysts.
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinolin-11-amine has applications in medicinal chemistry, where it is used as a precursor for the synthesis of various bioactive compounds. It is also studied for its potential therapeutic effects in treating neurological disorders.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-sulfobenzoic acid involves its ability to act as a catalyst in various chemical reactions, facilitating the formation of desired products through its acidic and nucleophilic properties. It interacts with molecular targets such as enzymes and proteins, influencing their activity and stability.
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinolin-11-amine exerts its effects through interactions with neurotransmitter receptors and enzymes involved in neurological pathways. Its structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Similar to 2-hydroxy-5-sulfobenzoic acid but lacks the sulfonic acid group.
Quinoline Derivatives: Similar to 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine but with variations in the ring structure and functional groups.
Uniqueness
2-Hydroxy-5-sulfobenzoic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in catalysis and analytical applications.
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinolin-11-amine stands out due to its fused ring structure, which imparts unique chemical and biological properties. Its ability to interact with neurological targets makes it a valuable compound in medicinal research.
Properties
IUPAC Name |
2-hydroxy-5-sulfobenzoic acid;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.C7H6O6S/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,7,9H,1-3,6,8H2,(H2,15,16);1-3,8H,(H,9,10)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSWMPPFLDTKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)N.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


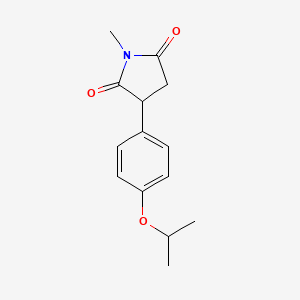
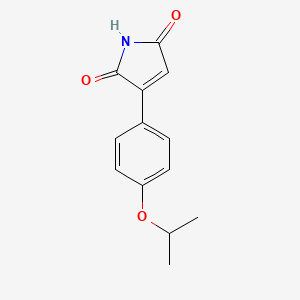
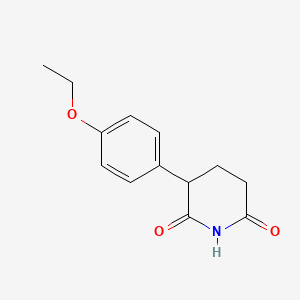
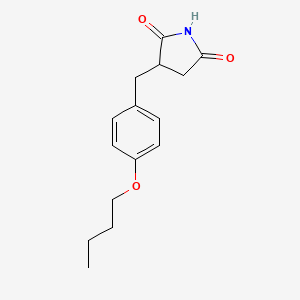
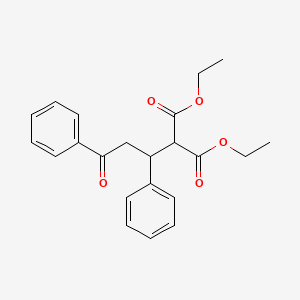
![2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate](/img/structure/B3830644.png)
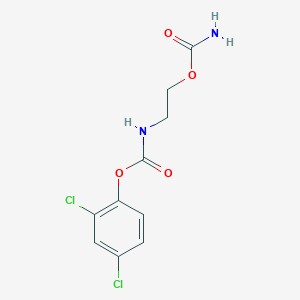
![2-[[3-(trifluoromethyl)phenoxy]carbonylamino]ethyl N-hydroxycarbamate](/img/structure/B3830655.png)

![2-[(4-methylphenoxy)carbonylamino]ethyl N-(4-chlorophenyl)sulfonylcarbamate](/img/structure/B3830668.png)
![1-{[(2-Methylphenyl)carbamoyl]amino}formamide](/img/structure/B3830672.png)
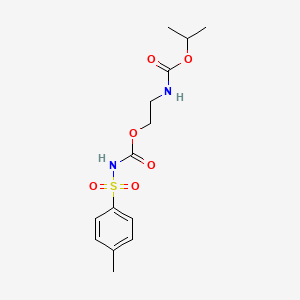
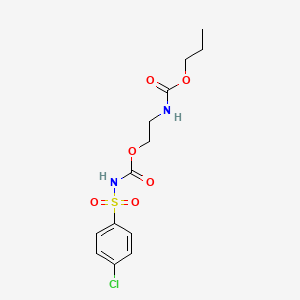
![[(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea](/img/structure/B3830699.png)
